molecular formula C21H22ClF4NO2 B5293757 1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride

1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride

Cat. No.: B5293757
M. Wt: 431.8 g/mol
InChI Key: SVEQHMHTRUMWLL-USRGLUTNSA-N
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Description

1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound features a piperidine ring attached to a tetrafluorinated phenyl group, which is further substituted with a methoxyphenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride involves multiple steps:

    Formation of the Tetrafluorinated Phenyl Group: The starting material, 2,3,5,6-tetrafluorophenol, undergoes a nucleophilic aromatic substitution reaction with 2-methoxyphenol to form 2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenol.

    Alkylation: The phenol derivative is then alkylated with 3-bromoprop-2-ene to form the corresponding allyl ether.

    Piperidine Introduction: The allyl ether undergoes a Heck reaction with piperidine to form the final product, 1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphen

Properties

IUPAC Name

1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4NO2.ClH/c1-27-15-9-3-4-10-16(15)28-21-19(24)17(22)14(18(23)20(21)25)8-7-13-26-11-5-2-6-12-26;/h3-4,7-10H,2,5-6,11-13H2,1H3;1H/b8-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEQHMHTRUMWLL-USRGLUTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)C=CCN3CCCCC3)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCCCC3)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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